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4-Bromo-3-fluoro-2-

hydroxybenzaldehyde

Cat. No.: B1529497 Get Quote

Abstract
This technical guide provides an in-depth overview of 4-Bromo-3-fluoro-2-
hydroxybenzaldehyde, a halogenated aromatic aldehyde of significant interest to the

chemical, pharmaceutical, and materials science research communities. The document details

the compound's key identifiers, physicochemical properties, a proposed synthetic pathway with

a detailed experimental protocol, and its potential applications, particularly in the realm of

medicinal chemistry and drug development. This guide is intended for researchers, chemists,

and professionals in drug discovery, offering a foundational understanding of this versatile

chemical building block.

Compound Identification and Properties
4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde. The strategic

placement of bromo, fluoro, and hydroxyl groups on the benzaldehyde scaffold imparts unique

reactivity and makes it a valuable intermediate in organic synthesis.

Key Identifiers:

CAS Number: 1427373-29-2[1][2]

IUPAC Name: 4-bromo-3-fluoro-2-hydroxybenzaldehyde[1]
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Molecular Formula: C₇H₄BrFO₂

InChI Key: BCHBVHMSOBXQFC-UHFFFAOYSA-N[1]

Below is a diagram illustrating the chemical structure of 4-Bromo-3-fluoro-2-
hydroxybenzaldehyde, highlighting its key functional groups.

Caption: Structure of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde.

Physicochemical Properties:

A summary of the key physicochemical properties of 4-Bromo-3-fluoro-2-
hydroxybenzaldehyde is presented in the table below.

Property Value Source

Molecular Weight 219.01 g/mol --INVALID-LINK--[3]

Physical Form Solid Sigma-Aldrich[1]

Purity Typically ≥97% Sigma-Aldrich[1]

Storage Temperature 4°C, under nitrogen Sigma-Aldrich[1]

Synthesis and Reaction Mechanisms
While specific literature detailing the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
is not readily available, a plausible and chemically sound synthetic route is the electrophilic

aromatic substitution (bromination) of 3-fluoro-2-hydroxybenzaldehyde.

Proposed Synthetic Workflow:
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Proposed Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Starting Material Reagents & Solvent

Reaction & Workup

Final Product

3-Fluoro-2-hydroxybenzaldehyde

Electrophilic Aromatic Substitution

Dissolve in Acetic Acid

Bromine (Br2)

Add dropwise

Acetic Acid

Quenching with Water

Extraction

Purification (Crystallization/Chromatography)

4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde.

Causality of Experimental Choices:
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The choice of electrophilic bromination is based on the directing effects of the substituents on

the starting material, 3-fluoro-2-hydroxybenzaldehyde. The hydroxyl group is a strongly

activating ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director, and

the aldehyde group is a deactivating meta-director. The powerful activating effect of the

hydroxyl group will primarily direct the incoming electrophile (bromine) to the positions ortho

and para to it. The position para to the hydroxyl group is the most sterically accessible and

electronically favorable, leading to the desired 4-bromo product.

Detailed Experimental Protocol:

Materials:

3-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

Glacial Acetic Acid (as solvent)

Bromine (1.05 eq)

Dichloromethane (for extraction)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-

fluoro-2-hydroxybenzaldehyde in glacial acetic acid.

Cool the solution to 0-5°C in an ice bath.

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture

with constant stirring.

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours,

monitoring the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the mixture into a beaker of ice water to quench the

reaction.

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography to yield pure 4-
Bromo-3-fluoro-2-hydroxybenzaldehyde.

Spectroscopic Data and Characterization
While a comprehensive public database of the spectra for 4-Bromo-3-fluoro-2-
hydroxybenzaldehyde is not available, its structure can be unequivocally confirmed using

standard spectroscopic techniques. Commercial suppliers indicate the availability of NMR,

HPLC, and LC-MS data.[2]

Expected Spectroscopic Characteristics:

¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (singlet,

~10 ppm), the hydroxyl proton (broad singlet), and the aromatic protons, exhibiting coupling

patterns consistent with the substitution on the benzene ring.

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the aldehyde (~190

ppm) and the aromatic carbons, with their chemical shifts influenced by the attached

functional groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a

characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H

stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-Br and C-F stretches.
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For a detailed guide on interpreting spectroscopic data of a similar compound, refer to the

"Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide".[4]

Applications in Research and Drug Development
Halogenated benzaldehydes are crucial building blocks in the synthesis of a wide array of

complex organic molecules. The unique combination of bromo, fluoro, and hydroxyl functional

groups in 4-Bromo-3-fluoro-2-hydroxybenzaldehyde opens up diverse avenues for its

application.

Medicinal Chemistry: This compound serves as a versatile scaffold for the synthesis of novel

heterocyclic compounds with potential therapeutic activities. The fluorine atom can enhance

metabolic stability and binding affinity, while the bromine atom provides a reactive handle for

cross-coupling reactions to build molecular complexity. Related fluorinated benzaldehyde

derivatives have been used in the synthesis of compounds with anticancer and anti-

inflammatory properties.[5][6]

Agrochemicals: The structural motifs present in this molecule are found in various pesticides

and herbicides. Its derivatives could be explored for the development of new agrochemicals

with improved efficacy and environmental profiles.

Materials Science: Substituted benzaldehydes are precursors to various polymers, dyes, and

functional materials. The specific electronic properties conferred by the halogen and hydroxyl

groups could be harnessed in the design of novel organic electronic materials.

Safety Information
It is imperative to handle 4-Bromo-3-fluoro-2-hydroxybenzaldehyde with appropriate safety

precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/pdf/Spectroscopic_Profile_of_4_Bromo_2_hydroxybenzaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1529497?utm_src=pdf-body
https://www.nnhs.cst.nihon-u.ac.jp/motto/360/?type=h&pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2Fsellvia.pics%2Fp%2F2254209664%27)%3B%22%3E%3C/krpano%3E
https://www.ossila.com/products/3-fluoro-4-hydroxybenzaldehyde
https://www.benchchem.com/product/b1529497?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/chemscenellcpreferredpartner/ciah987f3ccc
https://www.sigmaaldrich.com/KR/ko/product/chemscenellcpreferredpartner/ciah987f3ccc
https://www.sigmaaldrich.com/KR/ko/product/chemscenellcpreferredpartner/ciah987f3ccc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280,

P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, and

P501.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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